N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
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Overview
Description
N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a synthetic organic compound that features a combination of aromatic, azetidine, and pyrimidine moieties
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases .
Mode of Action
Related compounds have been shown to inhibit the activity of tyrosine kinases . They bind to the inactive domain of these kinases through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Compounds with similar structures have been known to affect the signaling pathways associated with protein kinases .
Result of Action
Similar compounds have been known to exhibit antitumor activity .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyrimidine moiety: This step may involve nucleophilic substitution or coupling reactions.
Introduction of the (4-(Methylthio)phenyl) group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring and the azetidine moiety may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Building block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological probes: May be used in the development of probes for studying biological systems.
Drug development:
Medicine
Therapeutic agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine analogs: Compounds with similar structures but different substituents.
Other azetidine derivatives: Compounds containing the azetidine ring but with different functional groups.
Pyrimidine-based compounds: Molecules featuring the pyrimidine moiety with various other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-21-13-4-2-11(3-5-13)15(20)19-8-12(9-19)18-14-6-7-16-10-17-14/h2-7,10,12H,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDHLMMOFHVJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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